2-Formyl-5-(4-methylphenyl)phenol
Description
Contextualization within Aromatic Aldehyde and Phenolic Compound Chemistry
Aromatic aldehydes and phenolic compounds are two of the most important and extensively studied classes of organic molecules. Phenols, characterized by a hydroxyl group directly attached to an aromatic ring, are known for their acidic nature and as precursors to a vast array of natural products and synthetic materials. nih.govmdpi.com Aromatic aldehydes, containing a formyl group on an aromatic ring, are pivotal intermediates in organic synthesis, readily undergoing a variety of chemical transformations.
2-Formyl-5-(4-methylphenyl)phenol uniquely combines these two functional groups. The presence of the hydroxyl group ortho to the aldehyde group (a salicylaldehyde (B1680747) moiety) allows for the formation of a strong intramolecular hydrogen bond, which significantly influences the compound's physical and chemical properties. The biphenyl-like core, consisting of a phenol (B47542) and a p-tolyl group, further adds to its structural complexity and potential for interesting chemical behavior. The study of this compound, therefore, provides valuable insights into the interplay of these functional groups and their collective impact on molecular structure and reactivity.
Rationale for Comprehensive Academic Investigation of this compound
The academic interest in this compound stems from several key factors. The structural motifs present in the molecule are found in numerous biologically active compounds. Phenolic compounds, in general, exhibit a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. nih.govnih.govbiomolther.org Similarly, salicylaldehyde and its derivatives are known to be important precursors for the synthesis of Schiff bases, which are widely investigated for their coordination chemistry and potential as catalysts and biologically active agents. researchgate.net
The investigation into derivatives of similar hydroxybenzaldehydes has revealed their potential as, for example, tyrosinase inhibitors. nih.gov This suggests that a comprehensive study of this compound could uncover novel applications in medicinal chemistry and materials science. A thorough understanding of its synthesis, characterization, and reactivity is a crucial first step in unlocking this potential.
Overview of Key Research Avenues Explored for this compound
While dedicated, in-depth research solely on this compound is not extensively documented in publicly available literature, several key research avenues can be extrapolated from studies on analogous compounds. These include:
Synthesis and Characterization: The primary research focus lies in the efficient synthesis of this molecule. Methods for the ortho-formylation of phenols are well-established and can be adapted for the synthesis of the target compound. prepchem.com Characterization would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound. researchgate.netnist.gov
Derivative Synthesis and Evaluation: A significant area of research involves the use of this compound as a building block for the synthesis of more complex molecules. The aldehyde functionality is particularly reactive and can be readily converted into other functional groups or used in condensation reactions to form Schiff bases, chalcones, and other derivatives. researchgate.net The biological activities of these derivatives are often a primary focus of such studies. nih.gov
Coordination Chemistry: The salicylaldehyde moiety is an excellent ligand for a variety of metal ions. Research in this area would explore the synthesis and characterization of metal complexes of this compound and its derivatives. These complexes could exhibit interesting catalytic properties or have potential applications in materials science.
Physicochemical Properties
| Property | Value (for 2-hydroxy-4-methylbenzaldehyde) |
| Molecular Formula | C₈H₈O₂ |
| Molecular Weight | 136.15 g/mol nih.govsigmaaldrich.com |
| Appearance | Colorless to light straw crystals nih.gov |
| Melting Point | 58-61 °C sigmaaldrich.com |
| Boiling Point | 223 °C at 760 mmHg nih.gov |
| Solubility | Insoluble in water; soluble in organic solvents and oils nih.gov |
Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. The following table summarizes the expected spectroscopic data based on the analysis of structurally similar compounds.
| Spectroscopic Technique | Expected Data for this compound |
| ¹H NMR | Signals corresponding to the aldehydic proton (around 9.8 ppm), aromatic protons, the phenolic hydroxyl proton, and the methyl protons of the tolyl group. |
| ¹³C NMR | Resonances for the aldehydic carbon (around 192 ppm), aromatic carbons, and the methyl carbon. nih.gov |
| IR Spectroscopy | Characteristic absorption bands for the hydroxyl group (broad band around 3200-3400 cm⁻¹), the aldehydic C-H stretch (around 2700-2900 cm⁻¹), and the carbonyl group (around 1650-1680 cm⁻¹). nist.gov |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₂O₂), along with characteristic fragmentation patterns. |
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-4-(4-methylphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-2-4-11(5-3-10)12-6-7-13(9-15)14(16)8-12/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRZNXWCYDKSBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626536 | |
| Record name | 3-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343603-92-9 | |
| Record name | 3-Hydroxy-4′-methyl[1,1′-biphenyl]-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343603-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Formyl 5 4 Methylphenyl Phenol and Its Precursors
Established Synthetic Pathways to 2-Formyl-5-(4-methylphenyl)phenol
Traditional synthetic routes rely on well-documented reactions that offer reliable, albeit sometimes harsh, conditions for obtaining the target molecule. These pathways often involve multiple steps, including the strategic introduction of functional groups.
The introduction of a formyl group (CHO) ortho to the hydroxyl group of a phenol (B47542) is a critical step in synthesizing salicylaldehydes like this compound. Several methods exist for the direct formylation of phenols, but many lack regioselectivity, yielding mixtures of ortho and para isomers. orgsyn.org However, specific methods provide excellent control, directing the formylation exclusively to the ortho position.
One of the most effective methods for regioselective ortho-formylation utilizes magnesium chloride (MgCl2) and triethylamine (B128534) (Et3N) with paraformaldehyde as the formylating agent. orgsyn.orgorgsyn.org This method is known for its high yields and exclusive ortho-formylation of phenols and naphthols, with no bis-formylation observed. orgsyn.org The reaction is generally applicable to a wide range of phenols, including those with alkyl, alkoxy, and even electron-withdrawing groups, though the latter may slow the reaction rate. orgsyn.org The mechanism is believed to involve the formation of a magnesium-phenoxide complex, which then directs the electrophilic attack of formaldehyde (B43269) to the ortho position. semanticscholar.org
Another classical approach is the Duff reaction, which typically uses hexamethylenetetramine (HMTA) as the formyl source in an acidic medium like trifluoroacetic acid or sulfuric acid. researchgate.net This method also favors ortho-formylation in phenols. researchgate.net
Table 1: Comparison of Regioselective Ortho-Formylation Methods for Phenols
| Method | Reagents | Typical Conditions | Selectivity | Yields | Citation |
|---|---|---|---|---|---|
| Magnesium Chloride-Mediated | Phenol, Paraformaldehyde, MgCl₂, Et₃N | Reflux in THF or Acetonitrile, 2-4 hours | Exclusively ortho | High to Excellent | orgsyn.org, orgsyn.org |
| Duff Reaction (Mechanochemical) | Phenol, Hexamethylenetetramine (HMTA), H₂SO₄ | Solid-phase grinding in a mixer mill | Exclusively ortho for phenols | High | researchgate.net |
| Rieche Formylation | Arylboronic Acid, Dichloromethyl methyl ether, Lewis Acid (e.g., FeCl₃) | Dichloromethane, 0°C to room temp. | Dependent on substrate | Good to Excellent | uniroma1.it |
This table provides a summary of common regioselective formylation techniques applicable to phenolic substrates.
The central biphenyl (B1667301) structure of this compound is efficiently constructed using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a premier method for this transformation, involving the reaction of an arylboronic acid with an aryl halide.
To synthesize the precursor 5-(4-methylphenyl)phenol, one could couple 4-methylphenylboronic acid with a suitable halogenated phenol, such as 3-bromophenol (B21344) or 3-iodophenol, with the hydroxyl group often protected during the reaction. Alternatively, the formyl group can be introduced first, followed by the cross-coupling. For instance, 5-bromo-2-hydroxybenzaldehyde could be coupled with 4-methylphenylboronic acid. A general procedure for Suzuki coupling involves an inert atmosphere, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system like toluene/ethanol (B145695)/water. orgsyn.org
Table 2: Typical Conditions for Suzuki Cross-Coupling
| Component | Example | Purpose | Citation |
|---|---|---|---|
| Aryl Halide | 5-Bromo-2-hydroxybenzaldehyde | Electrophilic partner | |
| Arylboronic Acid | 4-Methylphenylboronic acid | Nucleophilic partner | |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates C-C bond formation | orgsyn.org |
| Base | Sodium Carbonate (Na₂CO₃) | Activates the boronic acid | orgsyn.org |
| Solvent | Toluene/Ethanol/Water | Dissolves reactants and facilitates reaction | orgsyn.org |
This table outlines the key components for a Suzuki cross-coupling reaction to form the biphenyl core.
A practical, multi-step synthesis of this compound would logically combine the aforementioned strategies. A representative synthetic route could commence from an inexpensive starting material like m-cresol (B1676322).
Protection: The hydroxyl group of m-cresol is protected, for example, as a methoxymethyl (MOM) ether.
Bromination: The protected phenol undergoes regioselective bromination at the position para to the methyl group and ortho to the protected hydroxyl group to yield 4-bromo-3-methyl-anisole (if starting from m-cresol and protecting as a methyl ether). A more direct route might start from 3-bromophenol.
Suzuki Coupling: The resulting aryl bromide is then subjected to a Suzuki coupling with 4-methylphenylboronic acid to construct the biphenyl skeleton.
Formylation: Following the coupling, a regioselective formylation is performed. If the formylation is done on the biphenyl phenol intermediate, the directing effect of the hydroxyl group is key.
Deprotection: If a protecting group was used, it is removed in the final step to yield the target product.
Alternatively, a route could involve creating the biphenyl phenol first, for example, 5-(p-tolyl)phenol, and then performing a regioselective ortho-formylation as the final step.
Development of Novel and Green Synthetic Protocols for this compound
In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic methods that minimize waste, avoid hazardous solvents, and reduce energy consumption.
Solvent-free reactions represent a significant advancement in sustainable chemistry. nih.gov One such approach is the use of mechanochemistry, where mechanical force in a ball mill initiates the reaction. A sustainable alternative to the classical Duff reaction has been developed using a mixer mill for the solid-phase, mechanochemical formylation of electron-rich phenols with HMTA and a small amount of sulfuric acid, achieving high yields with exclusive ortho-selectivity. researchgate.net
Another green approach involves one-pot, multi-component reactions under solvent-free conditions. For instance, novel 2-[phenyl(pyridine-2-ylamino)methyl]phenols have been synthesized by reacting phenols with aldehydes and 2-aminopyridine (B139424) at 80°C without any solvent or catalyst. nih.gov While not a direct synthesis of the target compound, this demonstrates the feasibility of forming C-C bonds ortho to a phenolic hydroxyl group under solvent-free conditions. nih.gov Similarly, Schiff bases of salicylaldehyde (B1680747) have been prepared by simply mixing the reactants without a solvent, showcasing another application of green chemistry in this area. researchgate.net
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating. nih.govresearchgate.net This technique could be applied to several steps in the synthesis of this compound, particularly the Suzuki cross-coupling and formylation stages. For example, microwave heating has been successfully used to shorten the reaction time for Yamamoto and Suzuki cross-coupling reactions from hours or days to just minutes. researchgate.net
Photochemical methods offer another avenue for green synthesis. Recently, the development of covalent organic frameworks (COFs) as efficient photocatalysts has enabled the light-assisted selective formylation of phenol derivatives using carbon dioxide as a C1 source, presenting a novel and environmentally friendly route to salicylaldehydes. researchgate.net This type of photocatalytic approach represents a cutting-edge strategy that could be adapted for the synthesis of this compound.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-(4-methylphenyl)phenol |
| Salicylaldehyde |
| Paraformaldehyde |
| Triethylamine |
| Magnesium Chloride |
| Hexamethylenetetramine (HMTA) |
| Trifluoroacetic acid |
| 4-methylphenylboronic acid |
| 3-bromophenol |
| 3-iodophenol |
| 5-bromo-2-hydroxybenzaldehyde |
| Tetrakis(triphenylphosphine)palladium(0) |
| Sodium Carbonate |
| m-cresol |
| 4-bromo-3-methyl-anisole |
| 2-[phenyl(pyridine-2-ylamino)methyl]phenol |
| 2-aminopyridine |
Flow Chemistry Applications in this compound Synthesis
While specific studies on the flow chemistry synthesis of this compound are not prevalent, the principles of applying continuous-flow technology to Suzuki-Miyaura reactions are well-established and directly applicable. acsgcipr.org Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater potential for automation and scalability. acsgcipr.orgnih.gov
For the synthesis of this compound, a continuous-flow setup would typically involve pumping a solution of the reactants (5-halosalicylaldehyde, 4-methylphenylboronic acid, and a base) through a heated packed-bed reactor containing an immobilized palladium catalyst. nih.gov The use of heterogeneous or immobilized catalysts, such as palladium on a solid support or encapsulated in a polymer matrix, is particularly advantageous in flow systems as it simplifies catalyst removal and recycling, preventing product contamination. nih.govriken.jpacs.org
Recent advancements have focused on developing highly active and durable immobilized palladium complexes that minimize leaching and deactivation over extended periods of operation. nih.govacs.org Such systems can be operated continuously for many hours, providing a steady stream of the product with high yield and purity. acs.org The ability to precisely control parameters like temperature, pressure, and residence time in a flow reactor allows for rapid optimization and can lead to higher yields and selectivities compared to batch reactions. bcrec.id
Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis
Achieving a high yield of pure this compound requires systematic optimization of several reaction parameters.
Ligand Design and Catalyst Screening in Cross-Coupling Reactions
The choice of catalyst and ligand is critical for the success of the Suzuki-Miyaura coupling, especially when dealing with potentially challenging substrates that may be sterically hindered or contain multiple functional groups. nih.govtopicsonchemeng.org.myresearchgate.net While some Suzuki reactions can proceed without a ligand, particularly with highly active palladium sources like palladacycles, the use of a supporting ligand is generally crucial for achieving high efficiency. nih.govrsc.org
Catalyst Screening: A variety of palladium sources can be screened, including:
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) rsc.org
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) nih.gov
Ligand Design and Selection: Ligands play a key role by stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For a substrate like a substituted salicylaldehyde, a range of phosphine-based or N-heterocyclic carbene (NHC) ligands would be considered.
Triarylphosphines: Triphenylphosphine (B44618) (PPh₃) is a common, cost-effective ligand, but more electron-rich and bulky phosphines often provide better results for challenging couplings. uwindsor.ca
Biaryl Phosphine (B1218219) Ligands: Ligands developed by the Buchwald group (e.g., SPhos, XPhos) are highly effective for a wide range of Suzuki couplings, including those involving aryl chlorides and sterically hindered substrates. rsc.org
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable complexes with palladium, often exhibiting high catalytic activity for the formation of sterically hindered biaryls. organic-chemistry.org
The table below illustrates a typical screening process for the synthesis of this compound.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | Variable |
| 2 | Pd₂(dba)₃ (1) | SPhos (2.5) | K₃PO₄ | Toluene/H₂O | 110 | Variable |
| 3 | Pd(OAc)₂ (2) | (IPr)Pd(allyl)Cl (4) | t-BuOK | Dioxane | 80 | Variable |
| 4 | Pd(PPh₃)₄ (3) | None | Na₂CO₃ | Ethanol/H₂O | 80 | Variable |
Temperature, Pressure, and Stoichiometry Effects on Reaction Efficiency
Temperature: The reaction temperature significantly influences the rate of reaction. While some highly active catalyst systems can facilitate the coupling at room temperature, many Suzuki-Miyaura reactions require heating to temperatures between 70 °C and 110 °C to achieve a reasonable reaction rate and high conversion. acs.orgnih.gov Microwave irradiation has also been shown to accelerate the reaction, often leading to shorter reaction times and improved yields. acs.org
Pressure: For batch reactions in standard laboratory glassware, the reaction is typically conducted at atmospheric pressure. In a sealed-tube or flow reactor, the pressure can be increased, which can be advantageous when using low-boiling-point solvents at temperatures above their normal boiling point.
Stoichiometry: The molar ratio of the reactants is a key parameter. It is common practice to use a slight excess of the boronic acid derivative (e.g., 1.1 to 1.5 equivalents) relative to the aryl halide. This helps to ensure the complete consumption of the more expensive or complex halide partner and drive the reaction to completion. The amount of base used is also critical; typically, 2 to 3 equivalents are employed to facilitate the transmetalation step.
Isolation and Purification Strategies for High Purity this compound
After the reaction is complete, a standard workup procedure is employed to isolate the crude product. This typically involves cooling the reaction mixture, diluting it with water, and extracting the product into an organic solvent such as ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. sandiego.edu
The crude solid obtained requires further purification to remove unreacted starting materials, byproducts from homo-coupling, and residual catalyst.
Flash Column Chromatography: This is the most common method for purifying the crude product. The solid is dissolved in a minimal amount of solvent and adsorbed onto silica (B1680970) gel. The column is then eluted with a solvent system, typically a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), with the polarity gradually increased to elute the desired compound. sandiego.edu
Recrystallization: For obtaining a highly pure, crystalline solid, recrystallization is an effective final step. The purified product from chromatography is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., hexanes/methanol or ethanol/water), and the solution is allowed to cool slowly. sandiego.eduacs.org As the solution cools, the solubility of the product decreases, leading to the formation of pure crystals, which can then be isolated by vacuum filtration. sandiego.edu
Advanced Structural Elucidation and Spectroscopic Probing of 2 Formyl 5 4 Methylphenyl Phenol
High-Resolution X-ray Crystallographic Analysis of 2-Formyl-5-(4-methylphenyl)phenol
Molecular Conformation and Torsional Angles
The key conformational feature of biphenyl (B1667301) systems is the torsional or dihedral angle between the two phenyl rings. This angle is a result of the balance between steric hindrance from ortho substituents and the electronic effects favoring planarity for optimal conjugation. In the solid state, the conformation of biphenyl itself can be nearly planar due to crystal packing forces, though in the gas phase, it has a twist angle of about 44.4°. researchgate.net For substituted biphenyls, this angle can vary significantly.
In this compound, the formyl and hydroxyl groups are ortho to the biphenyl linkage. The intramolecular hydrogen bond between the phenolic hydroxyl group and the formyl oxygen would favor a more planar arrangement of that phenyl ring. However, the steric bulk of the substituents would likely lead to a non-zero torsional angle between the two rings. For comparison, related Schiff base compounds, such as 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol, exhibit a nearly coplanar arrangement of the two rings, facilitated by a strong intramolecular hydrogen bond. rsc.orgrcsb.org In contrast, other substituted biphenyls without such strong intramolecular interactions can show significant twists.
Table 1: Expected Torsional Angles in this compound and Related Compounds
| Compound | Substituents Influencing Torsion | Expected Torsional Angle (°) | Reference |
| Biphenyl | None | ~0 (solid state) to 44.4 (gas phase) | researchgate.net |
| 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol | Intramolecular H-bond | Nearly coplanar | rsc.orgrcsb.org |
| This compound | Intramolecular H-bond vs. Steric Hindrance | Likely a small, non-zero angle | Inferred |
Intermolecular Interactions and Crystal Packing Motifs
The way molecules of this compound arrange themselves in a crystal lattice is dictated by a variety of non-covalent interactions. rcsb.org These interactions include hydrogen bonding, π-π stacking, and van der Waals forces. The presence of both a hydrogen bond donor (phenolic -OH) and acceptor (formyl C=O), as well as two aromatic rings, suggests a rich variety of possible packing motifs.
Hydrogen Bonding Networks Involving the Phenolic Hydroxyl and Formyl Group
A prominent feature in the crystal structure of this compound would be the hydrogen bonding network. An intramolecular hydrogen bond between the phenolic hydroxyl group and the oxygen of the formyl group is highly probable. This type of six-membered ring hydrogen bond is a common and stabilizing feature in ortho-formyl phenols. researchgate.net
In addition to the intramolecular hydrogen bond, intermolecular hydrogen bonds could also form. The phenolic hydroxyl group, if not exclusively engaged in an intramolecular bond, or the formyl group could participate in hydrogen bonding with neighboring molecules, leading to the formation of chains, dimers, or more complex three-dimensional networks. The nature of these intermolecular interactions would be crucial in determining the final crystal packing arrangement.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution and in the solid state. For this compound, a combination of one-dimensional and advanced two-dimensional NMR techniques would be employed to confirm its chemical structure and provide insights into the spatial relationships between atoms.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity
While a full 2D NMR analysis of this compound is not published, the expected correlations can be predicted based on its structure.
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within the molecule. For instance, it would show correlations between the adjacent aromatic protons on both the phenolic and the tolyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would allow for the unambiguous assignment of the chemical shifts for each carbon atom bearing a proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the two phenyl rings and for assigning quaternary carbons. For example, a correlation would be expected between the formyl proton and the carbon of the phenolic ring it is attached to.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, even if they are not directly bonded. A key expected NOE would be between the phenolic hydroxyl proton and the formyl proton, providing direct evidence for the through-space proximity enforced by the intramolecular hydrogen bond.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |
| Formyl CHO | 9.8-10.0 | 190-195 | Aromatic C's | Phenolic OH |
| Phenolic OH | 10.0-11.0 | - | Aromatic C's | Formyl CHO |
| Aromatic CHs | 6.8-7.8 | 115-160 | Other aromatic C's, Quaternary C's | Adjacent aromatic H's |
| Methyl CH₃ | ~2.3 | ~21 | Aromatic C's of tolyl ring | Aromatic H's of tolyl ring |
Predicted chemical shifts are based on typical values for similar functional groups.
Solid-State NMR Spectroscopy for Bulk Structural Characterization
Solid-state NMR (ssNMR) spectroscopy is a valuable technique for characterizing the structure of materials in their solid form, providing information that is complementary to X-ray crystallography. For this compound, ¹³C ssNMR would be particularly informative.
The chemical shifts of the carbon atoms in the solid state can be sensitive to the local environment, including molecular packing and intermolecular interactions. By comparing the ¹³C ssNMR spectrum with the solution-state spectrum, differences in conformation and electronic structure between the two phases can be identified.
Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can enhance the signals of less abundant nuclei like ¹³C. Advanced ssNMR experiments could also be used to measure the principal values of the chemical shift tensor for specific carbon atoms, which are highly sensitive to the local electronic structure and can provide further refinement of the molecular conformation in the solid state. researchgate.net Studies on biphenyl have shown that solid-state NMR can be used to estimate the inter-ring dihedral angle. researchgate.net
Dynamic NMR Studies of Conformational Equilibria in Solution
The structure of this compound, featuring two phenyl rings connected by a single C-C bond, presents the possibility of hindered rotation around this bond, a phenomenon known as atropisomerism. slideshare.netpharmaguideline.comlibretexts.org The presence of an ortho-formyl group on one ring and a para-methyl group on the other influences the rotational barrier. Steric hindrance between the ortho-substituent and the proximal hydrogens of the adjacent ring can lead to distinct, non-interconverting conformers at room temperature if the energy barrier to rotation is sufficiently high (typically >16-19 kcal/mol). libretexts.org
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique to investigate such conformational equilibria. nih.govacs.org By monitoring the NMR spectrum at variable temperatures, the kinetics of the rotational process can be elucidated. At low temperatures, where the interconversion between rotamers is slow on the NMR timescale, separate signals may be observed for the protons and carbons of each distinct conformer. As the temperature is increased, the rate of rotation increases. If the energy barrier is surmounted, the separate signals will broaden, coalesce into a single broad peak at the coalescence temperature, and finally sharpen to time-averaged signals at higher temperatures.
For this compound, DNMR studies would be anticipated to reveal the energetic barrier to rotation around the biphenyl linkage. The single ortho-formyl group provides a moderate steric impediment to free rotation. researchgate.net It is plausible that at ambient temperatures, rotation is rapid, leading to a single set of averaged signals in the ¹H and ¹³C NMR spectra. However, at lower temperatures, the slowing of this rotation could lead to the observation of distinct sets of signals for the atropisomers. The energy barrier (ΔG‡) for this process can be calculated from the coalescence temperature and the frequency difference between the signals of the exchanging sites, providing quantitative insight into the conformational stability of the molecule in solution. researchgate.net
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a detailed analysis of the functional groups and intermolecular forces within this compound. These two methods are complementary; FT-IR is sensitive to vibrations involving a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. youtube.comthermofisher.comgatewayanalytical.comlabx.comyoutube.com
The vibrational spectrum of this compound is dominated by the characteristic modes of its constituent functional groups. The phenolic hydroxyl (-OH) group gives rise to a stretching vibration (ν) that is typically observed in the region of 3200-3600 cm⁻¹. The exact position and shape of this band are highly sensitive to hydrogen bonding. In a dilute solution of a non-polar solvent, a sharp band corresponding to the free -OH stretch would be expected. In the solid state or in concentrated solution, this band is likely to be broad and shifted to a lower frequency due to intermolecular hydrogen bonding. globalresearchonline.netnih.gov
The formyl group (-CHO) exhibits a strong and characteristic C=O stretching vibration (ν(C=O)) typically found in the range of 1680-1715 cm⁻¹ for aromatic aldehydes. The conjugation with the phenyl ring slightly lowers this frequency compared to aliphatic aldehydes. Another key vibrational mode for the aldehyde is the C-H stretching of the formyl group, which usually appears as a pair of weak to medium bands between 2700 cm⁻¹ and 2900 cm⁻¹. nih.gov
The aromatic rings contribute to a series of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. The para-methyl group will show characteristic C-H stretching and bending vibrations.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
| Phenolic -OH | O-H Stretch (Free) | ~3600 | FT-IR |
| Phenolic -OH | O-H Stretch (H-bonded) | 3200-3500 (broad) | FT-IR |
| Formyl -CHO | C=O Stretch | 1680-1700 | FT-IR, Raman |
| Formyl -CHO | C-H Stretch | 2720-2820 | FT-IR |
| Aromatic | C-H Stretch | 3000-3100 | FT-IR, Raman |
| Aromatic | C=C Stretch | 1400-1600 | FT-IR, Raman |
| Methyl -CH₃ | C-H Stretch | 2850-2960 | FT-IR, Raman |
This table presents predicted values based on typical ranges for the specified functional groups.
Vibrational spectroscopy is particularly adept at probing non-covalent interactions such as hydrogen bonding and π-π stacking. In this compound, intramolecular hydrogen bonding can occur between the phenolic hydroxyl group and the oxygen of the ortho-formyl group, forming a six-membered ring. This interaction would cause a significant red-shift (lowering of frequency) and broadening of the -OH stretching band in the FT-IR spectrum, often to below 3200 cm⁻¹.
In the solid state, intermolecular hydrogen bonds may also form, further influencing the vibrational frequencies of the participating groups. Furthermore, the biphenyl structure allows for potential π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions can induce subtle shifts in the vibrational modes of the aromatic rings, which may be observable in the Raman spectrum. Analyzing the differences in the vibrational spectra between the solid state and dilute solutions can, therefore, provide valuable information about the nature and extent of these intermolecular forces.
High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound, while tandem mass spectrometry (MS/MS) provides detailed structural information through controlled fragmentation.
HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound, the expected molecular formula is C₁₄H₁₂O₂. The theoretical exact mass can be calculated with high precision. By comparing this theoretical mass with the experimentally measured mass from HRMS, the elemental composition can be confidently validated. Furthermore, the observed isotopic pattern of the molecular ion peak cluster must match the theoretical pattern calculated based on the natural abundance of isotopes (e.g., ¹³C). This provides an additional layer of confirmation for the proposed elemental formula.
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions reveals characteristic fragmentation pathways that are indicative of the molecule's structure. wikipedia.org
For this compound, several key fragmentation pathways can be predicted based on the fragmentation of similar aromatic aldehydes and biphenyls: miamioh.eduwhitman.edulibretexts.orgjove.com
Loss of a hydrogen radical ([M-H]⁺): This is a common fragmentation for aldehydes, resulting from the cleavage of the formyl C-H bond. whitman.edulibretexts.org
Loss of carbon monoxide ([M-CO]⁺): Following the initial loss of a hydrogen radical, the resulting acylium ion can readily lose a molecule of carbon monoxide. Alternatively, direct loss of CO from the molecular ion is also a possibility for aromatic aldehydes.
Cleavage of the biphenyl linkage: The C-C bond connecting the two phenyl rings can cleave, leading to fragment ions corresponding to the individual substituted phenyl moieties.
Loss of the methyl group: Fragmentation can also be initiated by the loss of a methyl radical (•CH₃) from the tolyl ring.
By systematically analyzing the product ion spectrum, a detailed fragmentation map can be constructed, providing unequivocal evidence for the connectivity and arrangement of the functional groups within the molecule.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (Predicted) | Proposed Fragment | Plausible Origin |
| 212 | [M]⁺• | Molecular Ion |
| 211 | [M-H]⁺ | Loss of formyl hydrogen |
| 183 | [M-CHO]⁺ | Loss of formyl group |
| 184 | [M-CO]⁺• | Loss of carbon monoxide |
| 197 | [M-CH₃]⁺ | Loss of methyl radical |
| 91 | [C₇H₇]⁺ | Tolyl cation |
| 121 | [C₇H₅O₂]⁺ | Formyl-phenol cation |
This table presents plausible fragment ions based on general fragmentation patterns of related compounds.
Reactivity Profiles and Mechanistic Investigations of 2 Formyl 5 4 Methylphenyl Phenol
Reactions Involving the Formyl Group
The aldehyde functionality in 2-Formyl-5-(4-methylphenyl)phenol is a primary site for a variety of nucleophilic addition and condensation reactions, as well as oxidation and reduction processes.
The electrophilic carbon atom of the formyl group is susceptible to attack by a range of carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds and the generation of secondary alcohols or alkenes.
Grignard Reaction: The addition of Grignard reagents (R-MgX) to this compound would be expected to proceed via nucleophilic attack on the carbonyl carbon. Subsequent acidic workup would yield a secondary alcohol. The phenolic proton must first be protected or a second equivalent of the Grignard reagent must be used to deprotonate it, as it will readily react with the organometallic reagent.
Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. organic-chemistry.orgwikipedia.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). organic-chemistry.orgwikipedia.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org The stereochemical outcome of the reaction (E or Z alkene) is dependent on the nature of the ylide used. organic-chemistry.orgwikipedia.org Stabilized ylides generally favor the formation of the E-alkene, while non-stabilized ylides typically yield the Z-alkene. organic-chemistry.orgwikipedia.org
Knoevenagel Condensation: This condensation reaction occurs between an aldehyde or ketone and a compound with an active methylene (B1212753) group, catalyzed by a weak base. mychemblog.comthermofisher.compurechemistry.org The reaction with this compound would involve the formation of a new carbon-carbon double bond, leading to the synthesis of α,β-unsaturated compounds. mychemblog.compurechemistry.org The active methylene compound can be, for example, malonic acid, diethyl malonate, or cyanoacetic acid. mychemblog.com
| Reaction Type | Aldehyde Substrate | Reagent | Product | Reference |
|---|---|---|---|---|
| Wittig Reaction | Salicylaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(2-hydroxyphenyl)acrylate | organic-chemistry.org |
| Knoevenagel Condensation | Salicylaldehyde | Malononitrile (B47326) | 2-(2-Hydroxybenzylidene)malononitrile | mychemblog.com |
The formyl group of this compound can be readily reduced to a primary alcohol, 2-(hydroxymethyl)-5-(4-methylphenyl)phenol. This transformation can be achieved using various reducing agents. Common methods include the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an acidic workup. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is also an effective method. The resulting benzylic alcohol can be further derivatized, for instance, through etherification or esterification of the newly formed hydroxyl group.
Oxidation of the formyl group leads to the formation of the corresponding carboxylic acid, 2-hydroxy-5-(4-methylphenyl)benzoic acid. A variety of oxidizing agents can be employed for this purpose. Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from chromium trioxide and sulfuric acid), or milder oxidants like Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution. The choice of oxidant may depend on the presence of other sensitive functional groups in the molecule. The resulting carboxylic acid is a valuable intermediate for the synthesis of esters, amides, and other acid derivatives.
The formyl group readily undergoes condensation reactions with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. nih.gov These reactions typically proceed via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. nih.gov The formation of Schiff bases from salicylaldehyde derivatives is well-documented. For instance, the reaction of a salicylaldehyde with a primary amine, often catalyzed by a small amount of acid, yields the corresponding N-salicylideneamine. researchgate.net Similarly, reaction with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) affords the corresponding hydrazone. These products are often crystalline solids and can be used for the characterization of the parent aldehyde.
| Aldehyde Substrate | Amine/Hydrazine Reactant | Product | Reaction Conditions | Reference |
|---|---|---|---|---|
| Salicylaldehyde | p-Toluidine | 2-((p-Tolylimino)methyl)phenol | Reflux in DMF | researchgate.net |
| 2-Hydroxy-1-naphthaldehyde | 2-Aminopyridine (B139424) | 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol | Not specified | nih.gov |
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is acidic and can undergo reactions typical of phenols, such as alkylation and acylation.
Alkylation: The phenolic hydroxyl group can be alkylated to form an ether. This is typically achieved by treating the phenol (B47542) with an alkyl halide in the presence of a base (Williamson ether synthesis). The base, such as sodium hydroxide (B78521) or potassium carbonate, deprotonates the phenol to form the more nucleophilic phenoxide ion, which then displaces the halide from the alkylating agent. However, in the case of certain 4-formyl phenols, alkylation can sometimes lead to a competing reaction involving the substitution of the formyl group. kirj.ee
Acylation: Acylation of the phenolic hydroxyl group results in the formation of an ester. This can be accomplished by reacting the phenol with an acyl halide or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534). The base serves to neutralize the hydrogen halide or carboxylic acid byproduct.
| Reaction Type | Phenolic Substrate | Reagent | Base/Catalyst | Product | Reference |
|---|---|---|---|---|---|
| O-Alkylation | 2,6-dimethoxy-4-formyl phenol | Prenyl bromide | NaOH/KOH | Corresponding prenyl ether and C-alkylated products | kirj.ee |
| O-Acylation | Isomeric phenols | Chloroacetyl chloride | Not specified (in chloroform) | Corresponding chloroacetate (B1199739) esters | mdpi.com |
Ether and Ester Formation
The phenolic hydroxyl group of this compound is a primary site for ether and ester formation. These reactions are fundamental in modifying the properties of the molecule, for instance, for use as a building block in more complex syntheses.
Ether Formation: The Williamson ether synthesis is a widely employed method for the preparation of ethers from phenols. wikipedia.orgmasterorganicchemistry.comchemistrytalk.org This reaction proceeds via an SN2 mechanism where the phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as a nucleophile and attacks an alkyl halide. wikipedia.org For phenols, which are more acidic than alcohols, weaker bases like sodium hydroxide can be effectively used to generate the phenoxide. youtube.com The choice of base and reaction conditions can be critical, with options ranging from strong bases like sodium hydride (NaH) in an aprotic solvent to milder conditions using potassium carbonate under microwave irradiation, which can offer a more environmentally friendly approach. youtube.com
In the context of this compound, the intramolecular hydrogen bonding between the ortho-formyl and hydroxyl groups might influence the reactivity of the phenolic hydroxyl. However, under appropriate basic conditions, this hydrogen bond can be overcome to allow for etherification.
Ester Formation: The phenolic hydroxyl group can also be readily converted into an ester. While the direct Fischer-Speier esterification with a carboxylic acid is often slow and inefficient for phenols, more reactive acylating agents such as acid chlorides or acid anhydrides are commonly used. chemguide.co.uk The reaction with an acid anhydride, for example, proceeds by nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the anhydride, leading to the formation of the ester and a carboxylic acid byproduct. chemguide.co.uk The reaction can be catalyzed by a base like pyridine. libretexts.org
Table 1: Examples of Ether and Ester Formation with Phenolic Compounds
| Reactant 1 (Phenol) | Reactant 2 (Alkylating/Acylating Agent) | Base/Catalyst | Product | Yield (%) | Reference |
| Phenol | 1-Bromooctane | K₂CO₃, DMF | 1-Phenoxyoctane | 93 | |
| Salicylaldehyde | Chloroacetic acid | NaOH | (2-Formylphenoxy)acetic acid | - | wikipedia.org |
| Ethanol (B145695) | Ethanoic anhydride | - | Ethyl ethanoate | - | chemguide.co.uk |
| Phenol | Benzoyl chloride | NaOH (aq) | Phenyl benzoate (B1203000) | - | chemguide.co.uk |
Oxidative Coupling Reactions of the Phenol Moiety
The phenolic moiety of this compound can undergo oxidative coupling reactions, leading to the formation of new carbon-carbon or carbon-oxygen bonds. These reactions are typically catalyzed by transition metal complexes and proceed through radical intermediates. The regioselectivity of these couplings can be influenced by the electronic and steric effects of the substituents on the phenol ring. In the case of this compound, the presence of the formyl and the bulky 4-methylphenyl groups would be expected to direct coupling to specific positions. For instance, oxidative polymerization of 4-methyltriphenylamine (B1310691) has been achieved using ferric chloride, indicating the feasibility of coupling reactions in related systems. researchgate.net
Electrophilic Aromatic Substitution Reactions on the Phenolic and Methylphenyl Rings
The biphenyl (B1667301) system of this compound presents multiple sites for electrophilic aromatic substitution. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents.
The hydroxyl group is a strongly activating, ortho, para-director, while the formyl group is a deactivating, meta-director. The 4-methylphenyl group is weakly activating and also an ortho, para-director. On the phenolic ring, the positions ortho and para to the powerful hydroxyl group are activated. However, one ortho position is occupied by the formyl group, and the para position is blocked by the tolyl group. Therefore, electrophilic attack is most likely to occur at the remaining vacant ortho position to the hydroxyl group (position 3).
On the other tolyl ring, the methyl group directs incoming electrophiles to the positions ortho to it (positions 3' and 5'). The biphenyl system itself generally favors substitution at the ortho and para positions of the unsubstituted ring.
Halogenation: The halogenation of phenols is typically a facile reaction that can proceed even in the absence of a Lewis acid catalyst. With reagents like bromine water, polysubstitution can occur. To achieve monosubstitution, milder conditions, such as using bromine in a less polar solvent, are often employed. For this compound, halogenation would be expected to occur at the activated position 3 on the phenolic ring. Radical halogenation using reagents like N-bromosuccinimide (NBS) could potentially lead to benzylic bromination of the methyl group on the tolyl ring. ucalgary.ca
Nitration: The nitration of phenols is usually carried out with dilute nitric acid, as concentrated nitric acid can lead to oxidation and the formation of tarry by-products. chemguide.co.uk In the case of biphenyl derivatives, the regioselectivity of nitration is influenced by the substituents on both rings. For instance, the nitration of 2-methylbiphenyl (B165360) has been shown to favor substitution on the methylated ring. spu.edu For this compound, nitration is expected to be directed by the powerful activating effect of the hydroxyl group to position 3. Nitration could also potentially occur on the tolyl ring at the positions ortho to the methyl group. nih.gov
Sulfonation: Sulfonation of phenols is typically achieved using concentrated sulfuric acid. The reaction is reversible, and the position of substitution can be temperature-dependent. At lower temperatures, the ortho isomer is often favored, while at higher temperatures, the thermodynamically more stable para isomer is the major product. For the target molecule, sulfonation would likely occur at position 3 of the phenolic ring.
Table 2: Examples of Electrophilic Aromatic Substitution on Phenolic and Biphenyl Compounds
| Substrate | Reagent | Conditions | Major Product(s) | Reference |
| Benzene (B151609) | Conc. HNO₃, Conc. H₂SO₄ | < 50 °C | Nitrobenzene | chemguide.co.uk |
| Methylbenzene | Conc. HNO₃, Conc. H₂SO₄ | - | 2-Nitromethylbenzene, 4-Nitromethylbenzene | chemguide.co.uk |
| 2-Methylbiphenyl | HNO₃ | - | Nitration on methylated ring | spu.edu |
Cyclization and Annulation Reactions Initiated by this compound
The presence of the ortho-formyl and hydroxyl groups provides a reactive site for various cyclization and annulation reactions, leading to the formation of heterocyclic systems.
Formation of Heterocyclic Scaffolds (e.g., coumarins, chromenes, xanthenes)
The structural characteristics of this compound, featuring a hydroxyl group ortho to a formyl group on a substituted benzene ring, make it a valuable precursor for the synthesis of various heterocyclic compounds. These reactions often proceed through intramolecular cyclization, driven by the proximity of the reactive aldehyde and hydroxyl functionalities.
Coumarins: The synthesis of coumarins from salicylaldehyde derivatives like this compound is a well-established transformation in organic chemistry. Classic methods such as the Perkin reaction, which involves the condensation of a salicylaldehyde with an acetic anhydride in the presence of its sodium or potassium salt, can be employed. encyclopedia.pub Another prominent method is the Pechmann condensation, which utilizes a phenol and a β-ketoester under acidic conditions. encyclopedia.pubresearchgate.net For a substrate like this compound, reaction with various active methylene compounds under basic catalysis via the Knoevenagel condensation would lead to the formation of a 3-substituted-6-(4-methylphenyl)coumarin. encyclopedia.pub The specific reagents and conditions can be tailored to introduce a wide variety of substituents on the pyrone ring of the coumarin (B35378) nucleus.
Modern synthetic methodologies often employ metal catalysis to achieve higher efficiency and selectivity. For instance, palladium-catalyzed oxidative Heck coupling reactions can be used to synthesize 4-arylcoumarins. organic-chemistry.org Additionally, gold(I)-catalyzed intramolecular hydroarylation of propiolates derived from the parent phenol offers a route to coumarin synthesis. organic-chemistry.org
Chromenes: The synthesis of chromene derivatives from this compound can be achieved through various synthetic strategies. One common approach involves the reaction with activated alkenes or alkynes. For example, reaction with malononitrile or ethyl cyanoacetate (B8463686) in the presence of a basic catalyst can lead to the formation of 2-amino-4H-chromene derivatives. The reaction proceeds through a tandem Knoevenagel condensation followed by an intramolecular Michael addition.
Xanthenes: Xanthene scaffolds can be synthesized from this compound through condensation reactions with 1,3-dicarbonyl compounds or other suitable nucleophiles. The reaction of two equivalents of a phenol with one equivalent of an aldehyde or ketone, often under acidic catalysis, is a general method for xanthene synthesis. In this context, the reaction of this compound with a suitable active methylene compound, such as dimedone or a substituted phenol, can lead to the formation of xanthene derivatives.
A representative reaction for the formation of a coumarin derivative is shown below:
Table 1: Examples of Heterocyclic Scaffolds Derived from Salicylaldehydes
| Heterocycle | General Synthetic Method | Reactant for Salicylaldehyde |
| Coumarin | Perkin Reaction | Acetic Anhydride |
| Coumarin | Knoevenagel Condensation | Malonic Acid Derivatives |
| Chromene | Tandem Reaction | Malononitrile |
| Xanthene | Condensation | Dimedone |
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
The study of the kinetic and thermodynamic parameters of reactions involving this compound is crucial for understanding reaction mechanisms and optimizing reaction conditions.
Reaction Rate Determination and Activation Energy Profiling
The rates of reactions involving this compound, such as the formation of heterocyclic compounds, can be determined by monitoring the change in concentration of reactants or products over time using techniques like UV-Vis spectroscopy, HPLC, or NMR spectroscopy. For example, the kinetics of formylation reactions of phenols, a process related to the synthesis of the title compound, have been shown to follow second-order kinetics. researchgate.net
The activation energy (Ea) for a particular reaction can be determined by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation:
k = A * exp(-Ea / (R * T))
where A is the pre-exponential factor, R is the gas constant, and T is the absolute temperature. A lower activation energy implies a faster reaction rate. The activation energy profile provides valuable insights into the transition state of the reaction and the effect of catalysts.
Table 2: Hypothetical Kinetic Data for a Reaction of this compound
| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) |
| 298 | 0.05 |
| 308 | 0.12 |
| 318 | 0.28 |
| 328 | 0.60 |
This table presents hypothetical data for illustrative purposes.
Equilibrium Constant Measurements for Reversible Processes
For reversible reactions involving this compound, such as the formation of certain Schiff bases or acetals, the equilibrium constant (Keq) provides a measure of the extent to which the reaction proceeds to products at equilibrium. Keq can be determined by measuring the concentrations of reactants and products at equilibrium.
A large Keq value indicates that the equilibrium lies to the right, favoring the formation of products. The thermodynamic parameters of the reaction, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), are related to the equilibrium constant by the equation:
ΔG° = -R * T * ln(Keq) = ΔH° - T * ΔS°
These parameters provide a comprehensive understanding of the spontaneity and thermodynamics of the reaction.
Solvent Effects and Catalysis in Reaction Mechanisms
The choice of solvent can significantly influence the rate and outcome of reactions involving this compound. Polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through such species. For instance, in the synthesis of coumarins via the Knoevenagel condensation, polar aprotic solvents like DMF or DMSO are often employed. mdpi.com The use of micellar systems, such as those formed by surfactants like CTAB or SDS, has also been shown to enhance the rate of formylation reactions of phenols. researchgate.net
Catalysts play a pivotal role in many reactions of this compound by providing an alternative reaction pathway with a lower activation energy. Both acid and base catalysis are commonly employed. For example, the Pechmann condensation for coumarin synthesis is typically acid-catalyzed, with catalysts like sulfuric acid or Lewis acids such as aluminum chloride being used. encyclopedia.pubresearchgate.net Basic catalysts, such as piperidine (B6355638) or pyridine, are often used in Knoevenagel condensations. The selection of the appropriate catalyst and solvent system is critical for achieving high yields and selectivity in the synthesis of heterocyclic compounds from this compound.
Derivatization Strategies and Functionalization of 2 Formyl 5 4 Methylphenyl Phenol
Synthesis of Schiff Bases and Imines from the Formyl Group
The formyl group of 2-Formyl-5-(4-methylphenyl)phenol serves as a prime site for the synthesis of imines, commonly known as Schiff bases, through condensation with primary amines. semanticscholar.org This reaction is typically straightforward and provides a modular approach to introduce a variety of substituents, thereby tuning the electronic and steric properties of the final molecule.
The condensation reaction between this compound and various primary amines generally proceeds with high efficiency. The reaction is often carried out in a suitable solvent such as ethanol (B145695) or methanol, and can be catalyzed by a few drops of acid. researchgate.net The resulting Schiff bases are often crystalline solids and can be purified by recrystallization. nih.gov
The versatility of this reaction allows for the incorporation of a wide range of functionalities by selecting the appropriate primary amine. This includes aliphatic, aromatic, and heterocyclic amines, as well as those bearing additional functional groups. The general synthesis involves the reaction of an aldehyde or ketone with a primary amine. semanticscholar.org
Table 1: Synthesis of Schiff Bases from this compound and Various Primary Amines
| Entry | Primary Amine | Resulting Schiff Base | Yield (%) |
| 1 | Aniline (B41778) | 2-((phenylimino)methyl)-5-(p-tolyl)phenol | 92 |
| 2 | 4-Nitroaniline | 2-((4-nitrophenylimino)methyl)-5-(p-tolyl)phenol | 88 |
| 3 | 2-Aminophenol (B121084) | 2-(((2-hydroxyphenyl)imino)methyl)-5-(p-tolyl)phenol | 95 |
| 4 | Ethylenediamine (1:2) | N,N'-bis((2-hydroxy-4-(p-tolyl)phenyl)methylene)ethane-1,2-diamine | 85 |
| 5 | Hydrazine (B178648) hydrate | 2-((hydrazinylidene)methyl)-5-(p-tolyl)phenol | 90 |
This table presents hypothetical data based on typical yields for similar reactions.
The characterization of these Schiff bases relies on standard spectroscopic techniques. In the ¹H NMR spectra, the formation of the imine is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-). The infrared (IR) spectra show a strong absorption band corresponding to the C=N stretching vibration, typically in the range of 1600-1650 cm⁻¹.
Schiff bases derived from this compound, particularly those with appropriately positioned nucleophiles on the amine substituent, can undergo intramolecular cyclization to form various heterocyclic systems. ekb.eg These reactions can be triggered by thermal or chemical means, leading to the formation of stable five, six, or seven-membered rings.
A notable example is the cyclization of the Schiff base derived from 2-aminophenol (Table 1, Entry 3). In the presence of an oxidizing agent, this compound can undergo oxidative cyclization to form a benzoxazole (B165842) derivative. nih.gov Similarly, Schiff bases derived from hydrazides can be cyclized to form various heterocyclic systems such as oxadiazoles (B1248032) or thiadiazoles upon treatment with appropriate reagents. The reaction of a hydrazone with chloroacetyl chloride can lead to the formation of an azetidinone ring. researchgate.net
Another potential cyclization involves the reaction of the Schiff base with isatoic anhydride (B1165640), which can lead to the formation of quinazolinone derivatives. This transformation often proceeds through an initial nucleophilic attack of the imine nitrogen followed by ring closure and rearrangement. The synthesis of 2,3-dihydroquinazolin-4(1H)-ones can be achieved through the condensation of an aldehyde with 2-aminobenzamide. researchgate.net
Phenolic Ether and Ester Derivatives of this compound
The phenolic hydroxyl group of this compound provides another handle for derivatization, allowing for the synthesis of a variety of ether and ester derivatives. These modifications can significantly alter the solubility, and electronic properties of the parent molecule. General strategies for the derivatization of phenolic hydroxyl groups are well-established. nih.gov
Phenolic ethers can be readily prepared via Williamson ether synthesis, which involves the deprotonation of the phenol (B47542) with a suitable base, such as potassium carbonate or sodium hydride, followed by nucleophilic substitution with a haloalkane or a dialkyl sulfate (B86663).
The choice of the alkylating agent allows for the introduction of a wide range of alkyl and substituted alkyl groups. For instance, reaction with methyl iodide or dimethyl sulfate would yield the corresponding methoxy (B1213986) derivative, while reaction with benzyl (B1604629) bromide would introduce a benzyloxy group. The use of functionalized haloalkanes can be employed to append more complex side chains.
Table 2: Synthesis of Phenolic Ethers of this compound
| Entry | Alkylating Agent | Base | Product | Yield (%) |
| 1 | Methyl iodide | K₂CO₃ | 2-Formyl-5-(p-tolyl)anisole | 94 |
| 2 | Ethyl bromide | K₂CO₃ | 2-Ethoxy-5-(p-tolyl)benzaldehyde | 89 |
| 3 | Benzyl chloride | NaH | 2-(Benzyloxy)-5-(p-tolyl)benzaldehyde | 85 |
| 4 | Dimethyl sulfate | K₂CO₃ | 2-Formyl-5-(p-tolyl)anisole | 96 |
This table presents hypothetical data based on typical yields for similar reactions.
The phenolic hydroxyl group can be acylated to form esters using acid anhydrides or acid chlorides in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). This reaction is typically high-yielding and provides a straightforward method to introduce acyl groups.
For example, treatment with acetic anhydride in the presence of a catalytic amount of acid or base yields the corresponding acetate (B1210297) ester. Similarly, reaction with benzoyl chloride in the presence of pyridine leads to the formation of the benzoate (B1203000) ester. This methodology allows for the incorporation of a diverse array of acyl functionalities, thereby modulating the steric and electronic environment of the molecule.
Table 3: Synthesis of Phenolic Esters of this compound
| Entry | Acylating Agent | Base | Product | Yield (%) |
| 1 | Acetic anhydride | Pyridine | 4-Formyl-3-(p-tolyl)phenyl acetate | 98 |
| 2 | Benzoyl chloride | Triethylamine | 4-Formyl-3-(p-tolyl)phenyl benzoate | 93 |
| 3 | Propionyl chloride | Pyridine | 4-Formyl-3-(p-tolyl)phenyl propionate | 95 |
This table presents hypothetical data based on typical yields for similar reactions.
Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Derivatives of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org To utilize these reactions, the this compound scaffold must first be halogenated. Regioselective halogenation of the aromatic ring can be achieved using various electrophilic halogenating agents. The positions ortho and para to the activating hydroxyl group are the most likely sites of halogenation.
Once halogenated derivatives are obtained, they can serve as substrates in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. youtube.com These reactions typically involve the use of a palladium catalyst, a ligand (often a phosphine), and a base. mdpi.com
For instance, a brominated derivative of this compound could undergo a Suzuki coupling with an arylboronic acid to introduce a new aryl group onto the phenolic ring. nih.gov This would create a biaryl or teraryl structure, significantly increasing the molecular complexity. A Heck reaction with an alkene would introduce a vinyl substituent, while a Sonogashira coupling with a terminal alkyne would append an alkynyl group.
The general catalytic cycle for these reactions involves oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation (in the case of Suzuki coupling) or migratory insertion (in the case of Heck coupling), and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Table 4: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions on a Brominated Derivative of this compound
| Entry | Coupling Partner | Reaction Type | Catalyst/Ligand | Product |
| 1 | Phenylboronic acid | Suzuki | Pd(PPh₃)₄ | 2-Formyl-x-phenyl-5-(p-tolyl)phenol |
| 2 | Styrene | Heck | Pd(OAc)₂/P(o-tol)₃ | 2-Formyl-x-styryl-5-(p-tolyl)phenol |
| 3 | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂/CuI | 2-Formyl-x-(phenylethynyl)-5-(p-tolyl)phenol |
This table presents hypothetical examples of cross-coupling reactions. 'x' denotes the position of bromination on the phenolic ring.
The ability to perform these transformations on the this compound framework highlights its potential as a versatile building block for the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgyoutube.com This reaction is exceptionally tolerant of a wide range of functional groups and is a cornerstone of modern organic synthesis. libretexts.orgijpcsonline.com
To utilize this compound in a Suzuki-Miyaura coupling, the phenolic hydroxyl group would first need to be converted into a suitable leaving group, such as a triflate (OTf). This transformation can be readily achieved by reacting the phenol with triflic anhydride in the presence of a base. The resulting aryl triflate is an excellent substrate for palladium-catalyzed cross-coupling reactions. libretexts.org
The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the aryl triflate to a palladium(0) complex. This is followed by transmetalation with an organoboron reagent, such as a boronic acid or a boronic ester, and concludes with reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com
While specific studies on this compound are not prevalent, the Suzuki-Miyaura coupling of ortho-substituted arylpyridines and other complex aromatic systems has been extensively studied, demonstrating the reaction's broad applicability. beilstein-journals.org For instance, the coupling of ortho-substituted phenylboronic acids with bromo-pyridines has been shown to be highly efficient. beilstein-journals.org Based on these established protocols, a hypothetical reaction scheme for the Suzuki-Miyaura coupling of the triflate derivative of this compound with a boronic acid is presented below.
Hypothetical Reaction Data for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | >90 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | >85 (estimated) |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | >80 (estimated) |
Note: The yields presented in this table are hypothetical and based on typical outcomes for similar Suzuki-Miyaura coupling reactions reported in the literature.
Sonogashira Coupling for Alkynyl-Aryl Bond Formation
The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide or triflate. wikipedia.orgorganic-chemistry.org This reaction typically employs a copper(I) co-catalyst and is carried out under mild conditions, making it suitable for complex molecules. wikipedia.orglibretexts.org
Similar to the Suzuki-Miyaura coupling, the phenolic hydroxyl group of this compound would first be converted to a triflate. The resulting aryl triflate can then be coupled with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt (such as CuI), and a base (typically an amine like triethylamine or diisopropylamine). organic-chemistry.orglibretexts.org The reaction is highly versatile and tolerates a wide range of functional groups on both the alkyne and the aryl partner. jk-sci.com
The catalytic cycle of the Sonogashira reaction involves the oxidative addition of the aryl triflate to the palladium(0) catalyst, followed by the formation of a copper(I) acetylide from the terminal alkyne. Transmetalation of the acetylide group from copper to palladium, and subsequent reductive elimination, affords the alkynyl-aryl product. wikipedia.org Copper-free Sonogashira protocols have also been developed, often utilizing specific ligands to facilitate the reaction. nih.gov
The introduction of an alkyne moiety onto the this compound scaffold opens up a plethora of possibilities for further functionalization, including click chemistry, cyclization reactions, and the synthesis of conjugated materials.
Hypothetical Reaction Data for Sonogashira Coupling
| Entry | Terminal Alkyne | Palladium Catalyst | Copper(I) Co-catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | >85 (estimated) |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | i-Pr₂NH | DMF | >90 (estimated) |
| 3 | 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine (B6355638) | Toluene | >80 (estimated) |
Note: The yields presented in this table are hypothetical and based on typical outcomes for similar Sonogashira coupling reactions reported in the literature.
Buchwald-Hartwig Amination for Aryl-Nitrogen Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry and materials science. wikipedia.orglibretexts.org This reaction allows for the coupling of aryl halides or triflates with a wide variety of primary and secondary amines. wikipedia.orgacsgcipr.orgyoutube.com
Again, the phenolic hydroxyl group of this compound would be converted to a triflate to serve as the electrophilic partner in the Buchwald-Hartwig amination. The reaction is typically carried out using a palladium catalyst in conjunction with a bulky, electron-rich phosphine (B1218219) ligand, such as those from the Buchwald or Hartwig groups, and a strong base like sodium tert-butoxide. libretexts.orgyoutube.comrug.nl
The mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl triflate to the palladium(0) catalyst, followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the catalyst. libretexts.orglibretexts.org The choice of ligand is crucial for the success of the reaction and can influence the scope of both the amine and the aryl partner. rug.nl
This methodology would enable the introduction of a diverse range of nitrogen-containing functionalities onto the this compound core, leading to the synthesis of novel anilines, which are prevalent in biologically active compounds and functional materials.
Hypothetical Reaction Data for Buchwald-Hartwig Amination
| Entry | Amine | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | >90 (estimated) |
| 2 | Aniline | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | >80 (estimated) |
| 3 | Benzylamine | Pd(OAc)₂ | BrettPhos | Cs₂CO₃ | Toluene | >85 (estimated) |
Note: The yields presented in this table are hypothetical and based on typical outcomes for similar Buchwald-Hartwig amination reactions reported in the literature.
Introduction of Auxiliary Functional Groups for Supramolecular and Material Applications
The strategic introduction of auxiliary functional groups onto the this compound scaffold can impart specific properties, leading to applications in supramolecular chemistry and materials science.
Chemo-selective Introduction of Biologically Relevant Moieties
The functional groups present in this compound, namely the aldehyde and the phenol, allow for chemo-selective reactions to introduce moieties with biological relevance. The aldehyde can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively. These reactions are often high-yielding and can be performed under mild conditions. For instance, the reaction with a substituted hydrazine could introduce a heterocyclic moiety known for its biological activity.
The phenolic hydroxyl group can be functionalized through etherification or esterification to attach other biologically active molecules. mdpi.com For example, the Williamson ether synthesis could be employed to link a molecule containing a good leaving group to the phenol. This approach allows for the creation of hybrid molecules that combine the structural features of this compound with those of another bioactive compound, potentially leading to synergistic effects. The field of supramolecular chemistry often utilizes such well-defined molecular components to construct larger, ordered structures through non-covalent interactions. rsc.orgnih.govmdpi.commdpi.com
Polymerization Initiator or Monomer Synthesis
Phenolic compounds are valuable monomers for the synthesis of a wide range of polymers. rsc.org The this compound molecule can be envisioned as a monomer or a precursor to a polymerization initiator.
The phenolic hydroxyl group can initiate the ring-opening polymerization of cyclic esters like lactide or caprolactone, leading to the formation of biodegradable polyesters with a this compound end-group. bezwadabiomedical.comrsc.org This end-group can then be used for further post-polymerization modifications.
Alternatively, the phenol can be functionalized with a polymerizable group, such as a methacrylate (B99206) or a styrenic moiety. scilit.com For example, reaction with methacryloyl chloride would yield a polymerizable monomer. Subsequent free-radical or controlled radical polymerization of this monomer would lead to polymers with the this compound unit as a pendant group along the polymer chain. mdpi.comnih.gov Such functional polymers could exhibit interesting properties for applications in areas like coatings, adhesives, or advanced materials. For instance, salicylaldehyde-functionalized block copolymers have been synthesized via polymerization-induced self-assembly (PISA). rsc.org
Computational Chemistry and Theoretical Investigations of 2 Formyl 5 4 Methylphenyl Phenol
Density Functional Theory (DFT) Studies on Electronic Structure and Ground State Geometries
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 2-Formyl-5-(4-methylphenyl)phenol would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve reliable results for its geometry and electronic properties. tandfonline.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) and 4-methylphenyl rings, which act as electron-donating groups. Conversely, the LUMO is likely to be centered around the electron-withdrawing formyl group (-CHO). This distribution of electron density dictates the molecule's reactivity towards electrophiles and nucleophiles.
Table 1: Illustrative Frontier Molecular Orbital Energies and Properties for this compound
| Parameter | Expected Value | Significance |
| HOMO Energy | ~ -6.0 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | ~ -2.0 eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 eV | Indicates kinetic stability and chemical hardness. A lower gap suggests higher reactivity. mdpi.com |
Note: These values are illustrative and based on typical results for similar aromatic compounds. Actual values would require specific DFT calculations.
The dipole moment of this compound arises from the non-uniform distribution of charge across the molecule. The electronegative oxygen atoms of the hydroxyl and formyl groups create a net dipole moment, influencing the molecule's solubility in polar solvents and its intermolecular interactions.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP map would show negative potential (red and yellow regions) around the oxygen atoms, indicating areas susceptible to electrophilic attack. The hydrogen atoms of the hydroxyl and formyl groups would exhibit positive potential (blue regions), marking them as sites for nucleophilic interaction. tandfonline.com
The presence of a single bond connecting the two phenyl rings in this compound allows for rotational freedom, leading to different conformations. Conformational analysis is crucial for identifying the most stable, low-energy structures. By systematically rotating the dihedral angle between the phenyl rings and calculating the energy at each step, a potential energy surface can be generated. mdpi.com The global minimum on this surface corresponds to the most stable conformer, which is essential for accurate predictions of other molecular properties. Steric hindrance between the ortho-hydrogens on the two rings will likely favor a non-planar (twisted) conformation as the most stable state.
Prediction of Spectroscopic Properties through Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, providing a powerful tool for structure elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts. arxiv.orgmdpi.com These predicted shifts can then be correlated with experimental spectra to confirm the molecular structure.
The chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the aldehydic proton is expected to have a high chemical shift (around 9-10 ppm) due to the deshielding effect of the carbonyl group. Aromatic protons will appear in the range of 6.5-8.0 ppm, with their exact shifts influenced by the positions of the formyl, hydroxyl, and methyl groups. The methyl protons would appear at a much lower chemical shift, typically around 2.3 ppm. youtube.com
Table 2: Illustrative Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Typical Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Typical Experimental ¹³C Shift (ppm) |
| Aldehydic H | 9.85 | 9.8-10.0 | - | - |
| Phenolic OH | 11.0 (variable) | 10.0-12.0 (broad) | - | - |
| Aromatic H's | 6.8 - 7.9 | 6.7 - 7.8 | - | - |
| Methyl H's | 2.35 | 2.3-2.4 | - | - |
| Aldehydic C | 192.0 | 190-195 | - | - |
| Phenolic C-OH | 160.0 | 158-162 | - | - |
| Aromatic C's | 115 - 140 | 115 - 142 | - | - |
| Methyl C | 21.0 | 20-22 | - | - |
Note: Predicted values are illustrative. Experimental values can vary based on solvent and concentration. The accuracy of prediction methods like GNN models can achieve Mean Absolute Errors (MAEs) of around 0.2 ppm for ¹H and 2.0 ppm for ¹³C shifts. mdpi.com
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations can predict the vibrational frequencies and their corresponding intensities in the IR and Raman spectra. q-chem.com These theoretical spectra are invaluable for assigning the absorption bands observed in experimental spectra to specific vibrational modes of the molecule. researchgate.net
For this compound, characteristic vibrational frequencies would include:
O-H stretching: A broad band around 3200-3400 cm⁻¹ for the phenolic hydroxyl group.
C-H stretching (aromatic): Multiple sharp bands in the 3000-3100 cm⁻¹ region. nih.gov
C-H stretching (aldehyde): A distinct pair of bands around 2850 and 2750 cm⁻¹.
C=O stretching (aldehyde): A strong, sharp band in the region of 1680-1700 cm⁻¹.
C=C stretching (aromatic): Several bands in the 1400-1600 cm⁻¹ range. nih.gov
C-O stretching (phenol): A band around 1200-1250 cm⁻¹.
A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, leading to better agreement with experimental data. q-chem.com
Table 3: Illustrative Calculated Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected IR Intensity |
| O-H stretch | 3350 | Strong, Broad |
| Aromatic C-H stretch | 3080 | Medium |
| Aldehydic C-H stretch | 2855, 2760 | Weak |
| C=O stretch | 1690 | Very Strong |
| Aromatic C=C stretch | 1600, 1580, 1480 | Medium to Strong |
| C-O stretch | 1240 | Strong |
Note: These are representative values. The exact frequencies and intensities would be determined by specific calculations.
UV-Vis Absorption Spectra Simulation and Electronic Transition Characterization
The electronic absorption properties of this compound can be theoretically predicted using Time-Dependent Density Functional Theory (TD-DFT). Such simulations provide insights into the principal electronic transitions and the nature of the chromophores within the molecule. For analogous phenolic aldehydes, the UV-Vis spectra are typically characterized by intense absorptions in the UV region, corresponding to π → π* transitions. researchgate.net
For instance, studies on similar aromatic aldehydes reveal strong absorption bands that are sensitive to the substitution pattern on the aromatic ring. researchgate.net The presence of the hydroxyl and formyl groups, along with the 4-methylphenyl substituent, is expected to influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption maxima (λ_max).
Computational models of related compounds, like 4,4'-bis(carbazol-9-yl)-2,2'-biphenyl (CBP), have shown that gas-phase and condensed-phase simulations can accurately predict absorption spectra when compared with experimental data. rsc.org These studies highlight the importance of considering both static and dynamic disorder in the solid state to achieve good agreement between computed and experimental spectra. rsc.org Theoretical investigations on new organic compounds based on biphenyl (B1667301) for photovoltaic devices have also utilized DFT to determine electronic and optical properties, including absorption wavelengths (λ_abs). chemmethod.com
A simulated UV-Vis spectrum for this compound would likely show a primary absorption band around 280-320 nm, which is characteristic of the π → π* transition in phenolic aldehydes. researchgate.net The electronic transitions can be further characterized by analyzing the molecular orbitals involved. The HOMO is typically localized on the phenol ring and the hydroxyl group, while the LUMO is often centered on the formyl group and the biphenyl system.
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 315 | 0.45 | HOMO → LUMO (π → π) |
| S₀ → S₂ | 270 | 0.20 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | 245 | 0.15 | HOMO → LUMO+1 (π → π*) |
| This table presents hypothetical data based on typical computational results for structurally similar aromatic aldehydes and biphenyl derivatives. |
Reaction Mechanism Elucidation and Transition State Characterization
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving aldehydes, such as nucleophilic additions and cyclizations. rsc.orgresearchgate.netnih.govrsc.org For this compound, theoretical studies can map out the potential energy surface for key reactions, identify transition states, and calculate activation barriers.
Potential energy surface (PES) scans are instrumental in exploring reaction pathways. uni-muenchen.deq-chem.comjamberoo.org By systematically varying a geometric parameter, such as a bond distance or dihedral angle, one can trace the energy profile of a reaction from reactants to products. visualizeorgchem.com For the formyl group of this compound, a PES scan of the C-C bond rotation between the phenyl ring and the formyl group can reveal the most stable conformations and the rotational barriers. Studies on propanal have shown that the minima on the potential energy coordinate for the formyl group can be significantly different in the ground and excited states. researchgate.net
For a nucleophilic addition reaction, a PES scan can be performed by varying the distance between the nucleophile and the carbonyl carbon. jamberoo.org This allows for the identification of a pre-reaction complex, the transition state, and the final product, providing a detailed picture of the reaction coordinate. smu.edu
The addition of a nucleophile to the carbonyl group is a fundamental reaction in organic chemistry. academie-sciences.frnumberanalytics.comuio.nonumberanalytics.com Computational studies on similar aldehydes have shown that the nucleophile approaches the carbonyl carbon at a specific angle, known as the Bürgi-Dunitz trajectory, which is not perpendicular to the plane of the carbonyl group. academie-sciences.fr The barrier height for this addition is influenced by both the nature of the nucleophile and the electronic properties of the aldehyde.
In the case of this compound, the electron-donating hydroxyl and methyl groups are expected to slightly decrease the electrophilicity of the carbonyl carbon, potentially increasing the activation barrier for nucleophilic attack compared to an unsubstituted benzaldehyde.
Cyclization reactions, which could be relevant for derivatives of this compound, have also been studied computationally. For example, rhodium-catalyzed cyclization of substituted biphenyl α-diazoketones shows that the selectivity between different reaction pathways is influenced by the substituents present. nih.gov
| Reaction | Nucleophile | Calculated Barrier Height (kcal/mol) |
| Nucleophilic Addition | Hydride (H⁻) | 10.5 |
| Nucleophilic Addition | Methylamine (CH₃NH₂) | 15.2 |
| Intramolecular Cyclization (hypothetical derivative) | - | 25.8 |
| This table presents hypothetical data based on computational studies of nucleophilic additions to substituted benzaldehydes. |
Solvent plays a crucial role in the kinetics of chemical reactions. nih.gov Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. capes.gov.br For nucleophilic additions to carbonyl compounds, the polarity of the solvent can significantly affect the stability of the reactants, transition state, and products.
Theoretical studies on the Henry reaction, for instance, have used combined quantum mechanics/molecular mechanics (QM/MM) calculations to elucidate the effects of solvation on transition structures and reaction rates. nih.gov It is generally observed that polar solvents can stabilize charged intermediates and transition states, thereby accelerating the reaction rate. Theoretical investigations of solvent effects on cycloaddition reactions have also been performed to create predictive models. researchgate.net
For the reactions of this compound, moving from a nonpolar solvent like hexane (B92381) to a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) would be expected to lower the activation barrier for a nucleophilic addition that proceeds through a charged transition state.
| Solvent | Dielectric Constant (ε) | Relative Reaction Rate |
| Hexane | 1.88 | 1 |
| Dichloromethane | 8.93 | 15 |
| Acetone | 20.7 | 85 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 250 |
| This table illustrates the expected trend in relative reaction rates for a hypothetical nucleophilic addition reaction based on solvent polarity. |
Analysis of Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions play a critical role in determining the structure, stability, and reactivity of molecules. rsc.org For this compound, the intramolecular hydrogen bond between the hydroxyl group and the formyl group is a key feature.
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the topology of the electron density and characterizing chemical bonds, including hydrogen bonds. osti.govnih.gov In a QTAIM analysis, the presence of a bond path between a hydrogen atom and an acceptor atom is a necessary condition for the existence of a hydrogen bond. The properties at the bond critical point (BCP) along this path, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction. nih.gov
For the intramolecular hydrogen bond in this compound, which is analogous to that in salicylaldehyde (B1680747), a bond path would be expected between the hydroxyl hydrogen and the carbonyl oxygen. wikipedia.org Studies on salicylaldehyde derivatives and other molecules with similar intramolecular hydrogen bonds have shown that these interactions can be classified based on the QTAIM parameters. researchgate.netnih.gov A positive value of the Laplacian of the electron density at the BCP is characteristic of a closed-shell interaction, which is typical for hydrogen bonds.
| QTAIM Parameter | Value at Bond Critical Point (a.u.) | Interpretation |
| Electron Density (ρ) | 0.035 | Indicates a significant interaction. |
| Laplacian of Electron Density (∇²ρ) | +0.098 | Characteristic of a closed-shell interaction (hydrogen bond). |
| Total Electron Energy Density (H) | -0.001 | Suggests some covalent character to the hydrogen bond. |
| This table presents hypothetical QTAIM data for the intramolecular hydrogen bond in this compound, based on published data for similar systems. |
NCI (Non-Covalent Interaction) Plot Analysis for Weak Interactions
Theoretical investigations into the intramolecular and intermolecular interactions of this compound can be effectively carried out using Non-Covalent Interaction (NCI) plot analysis. This computational tool is instrumental in visualizing weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions, which are crucial in determining the conformational preferences and packing behavior of molecules. nih.govresearchgate.net NCI analysis is based on the electron density (ρ) and its reduced density gradient (s). jussieu.fr Regions of weak interactions are identified by low electron density and a small reduced density gradient.
For a molecule like this compound, several key non-covalent interactions are expected to be visualized through NCI plot analysis. An intramolecular hydrogen bond between the hydroxyl group and the adjacent formyl group is anticipated. In an NCI plot, this would likely appear as a distinct, disc-shaped isosurface between the hydrogen of the hydroxyl group and the oxygen of the formyl group. The color of this isosurface, which is typically mapped to the sign of the second eigenvalue (λ₂) of the electron density Hessian, would indicate a strong attractive interaction, usually represented by a blue color. nih.govchemtools.org
Furthermore, van der Waals interactions between the two phenyl rings are expected. These would be visualized as broader, less localized isosurfaces, typically colored green to indicate weaker interactions. chemtools.org The analysis could also reveal subtle C-H···π interactions. Steric clashes, if any, would be represented by reddish isosurfaces, indicating repulsive interactions. researchgate.net
The NCI plot would provide a detailed qualitative picture of the forces governing the three-dimensional structure of the molecule. The table below illustrates the expected types of non-covalent interactions and their characteristic features in an NCI plot analysis for this compound, based on general principles of NCI analysis. researchgate.netchemtools.org
| Interaction Type | Involved Groups | Expected NCI Plot Appearance | Sign(λ₂)ρ (a.u.) |
| Hydrogen Bond | -OH and C=O | Localized, disc-shaped blue isosurface | Negative |
| Van der Waals | Phenyl-phenyl | Broad, green isosurface | Near zero |
| C-H···π | Methyl C-H and phenyl ring | Diffuse, greenish isosurface | Near zero |
| Steric Repulsion | Crowded atoms | Localized, reddish isosurface | Positive |
This table is illustrative and based on theoretical principles of NCI analysis as applied to the structure of this compound.
π-π Stacking Interactions in Dimeric and Oligomeric Structures
The planar aromatic rings of this compound make it a candidate for forming dimeric and oligomeric structures through π-π stacking interactions. These non-covalent interactions are fundamental in the self-assembly of aromatic molecules and play a significant role in the structure of resulting molecular aggregates. Computational studies on similar phenolic systems have shown that these interactions can be effectively modeled using methods like Density Functional Theory (DFT). scirp.orgnih.gov
In the case of this compound, several conformations of stacked dimers are theoretically possible, including parallel-displaced and T-shaped arrangements. researchgate.net In a parallel-displaced conformation, the phenyl rings of two molecules would lie in parallel planes but with a horizontal offset. This arrangement typically maximizes attractive dispersion forces while minimizing electrostatic repulsion between the electron clouds of the rings. The presence of substituents—the formyl, hydroxyl, and 4-methylphenyl groups—would influence the preferred offset, steering the stacking to optimize electrostatic and steric interactions.
The T-shaped conformation, where the edge of one aromatic ring points towards the face of another, is also a common motif. The electronic nature of the substituents would be critical here; the electron-withdrawing formyl group and electron-donating hydroxyl and methyl groups create a non-uniform electron distribution on the aromatic rings, which can favor specific T-shaped geometries.
The stability of these dimeric and oligomeric structures is a balance of several forces. The primary attractive force is the dispersion interaction between the π-systems of the aromatic rings. However, electrostatic interactions, dictated by the molecular quadrupole moments and the local dipoles of the substituent groups, and steric hindrance from the bulky 4-methylphenyl group also play crucial roles. Theoretical calculations on phenol dimers have shown that the interaction energies are sensitive to the relative orientation and separation of the molecules. scirp.orgnih.gov
A theoretical analysis of this compound would likely involve calculating the binding energies for various stacked dimer conformations to identify the most stable arrangements. The table below summarizes the key types of π-π stacking interactions and the factors influencing their stability, as would be relevant for this compound based on studies of analogous molecules. scirp.orgresearchgate.net
| Stacking Configuration | Key Features | Influencing Factors | Expected Relative Stability |
| Parallel-Displaced | Aromatic rings are parallel but offset. | Maximizes dispersion forces, minimizes repulsion. Substituent electrostatics guide the offset. | High |
| T-Shaped | Edge of one ring points to the face of another. | Favorable electrostatic interactions between the quadrupole moments of the rings. | Moderate to High |
| Sandwich (Face-to-Face) | Aromatic rings are directly on top of each other. | Generally disfavored due to significant electrostatic repulsion. | Low |
This table presents a theoretical overview of potential π-π stacking interactions for this compound based on established principles for substituted aromatic systems.
Advanced Academic Research Applications and Functional Material Design Based on 2 Formyl 5 4 Methylphenyl Phenol
Ligand Design in Coordination Chemistry and Metal Complexation
The presence of a salicylaldehyde (B1680747) moiety within the structure of 2-Formyl-5-(4-methylphenyl)phenol is a key feature that allows it to serve as a precursor for a wide variety of chelating ligands. The condensation of its formyl group with primary amines readily yields Schiff bases, which are among the most versatile and widely studied classes of ligands in coordination chemistry. nih.govnih.govtandfonline.com These Schiff base ligands can stabilize metal ions in various oxidation states and are instrumental in modulating the steric and electronic environment of the metal center. nih.gov
Synthesis of Schiff Base Metal Complexes for Catalytic Applications
Schiff base ligands derived from salicylaldehydes are renowned for their ability to form stable complexes with a vast array of transition metals. researchgate.net The resulting metal complexes have demonstrated significant catalytic activity in numerous organic transformations. nih.govmdpi.com While specific catalytic studies centered on Schiff bases from this compound are not extensively documented, the general principles of salicylaldehyde-based catalysts strongly suggest its potential in this domain.
The typical synthesis involves a condensation reaction between this compound and a selected primary amine to form the Schiff base ligand. tandfonline.com This ligand is then reacted with a metal salt (e.g., acetates or chlorides of Cu(II), Mn(II), Co(II), Ni(II)) to yield the desired metal complex. semanticscholar.org These complexes often possess high stability and can serve as efficient catalysts in reactions such as oxidations, reductions, and various cross-coupling reactions. nih.gov For instance, manganese(II) Schiff base complexes have been shown to be highly selective catalysts for the oxidation of cyclohexene. nih.gov Similarly, copper(II) complexes have been employed as catalysts for Claisen-Schmidt condensation to produce chalcones. mdpi.com The biphenyl (B1667301) moiety and the methyl group on the pendant phenyl ring of this compound could offer unique steric and electronic influences on the catalytic center, potentially leading to enhanced selectivity or activity.
Table 1: Potential Catalytic Applications of Metal Complexes Derived from Salicylaldehyde Schiff Bases
| Reaction Type | Metal Ion Example | Potential Substrate | Reference |
| Oxidation | Mn(II) | Alkenes (e.g., Cyclohexene) | nih.gov |
| Transfer Hydrogenation | Ru(II) | Ketones | nih.gov |
| C-C Coupling | Cu(II) | Aldehydes, Acetophenones | mdpi.com |
| Amination | Cu(I) | Iodobenzene | nih.gov |
Chelation Properties and Coordination Modes with Transition Metals
Schiff base ligands derived from this compound are expected to act as versatile chelating agents. The coordination typically occurs through the deprotonated phenolic oxygen and the imine nitrogen atom, forming a stable six-membered chelate ring with the metal ion. tandfonline.commdpi.com Depending on the primary amine used in the Schiff base synthesis, the resulting ligand can be bidentate, tridentate, or polydentate.
For example, condensation with a simple monoamine like aniline (B41778) would produce a bidentate [O, N] ligand. If a diamine, such as ethylenediamine, is used, a tetradentate [N₂, O₂] ligand can be formed, capable of coordinating to a single metal center or bridging two metal centers. nih.gov The coordination geometry around the metal center is influenced by the metal ion's nature, its oxidation state, and the stoichiometry of the ligand. Common geometries for transition metal complexes with salicylaldehyde-type Schiff bases include square planar, tetrahedral, and octahedral. researchgate.netsemanticscholar.org The biphenyl group in this compound adds a layer of complexity and potential for creating unique coordination environments, which could be beneficial for developing catalysts with specific activities or materials with interesting magnetic or optical properties. nih.gov
Luminescent Properties of Metal-Organic Frameworks Incorporating this compound Derivatives
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.org Luminescent MOFs (LMOFs) are a subclass that has garnered significant attention for applications in chemical sensing, bioimaging, and solid-state lighting. researchwithrutgers.comosti.gov The luminescence in MOFs can originate from the organic linker, the metal center (especially lanthanides), or charge transfer between them. researchgate.netcailiaoniu.com
Derivatives of this compound are excellent candidates for use as organic linkers in the design of LMOFs. rsc.org By converting the formyl group to a carboxylate or other suitable connecting group, the molecule can be used to build extended frameworks. The biphenyl core is a well-known fluorophore, and its incorporation into a MOF structure can impart luminescence to the material. osti.gov The design of LMOFs allows for the tuning of emission properties by modifying the ligand structure or the choice of the metal ion. nih.govresearchgate.net For instance, incorporating ligands with conjugated π-systems, such as the biphenyl group, is a common strategy for creating linkers that can sensitize the emission of lanthanide ions through an "antenna effect". mdpi.com Furthermore, the inherent porosity of MOFs allows for the inclusion of guest molecules, which can interact with the framework and modulate the luminescence, forming the basis for chemical sensors. nih.govosti.gov
Supramolecular Architectures and Self-Assembly
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov The molecular structure of this compound, with its hydrogen-bond donor (hydroxyl group), hydrogen-bond acceptor (formyl oxygen), and extended aromatic system, is ideally suited for directing self-assembly processes to form ordered, higher-level structures. rsc.org
Self-Assembly Driven by Hydrogen Bonding and π-π Stacking
Hydrogen bonding and π-π stacking are primary non-covalent interactions that govern the self-assembly of aromatic molecules. rsc.orgrsc.org The phenolic hydroxyl group of this compound is a strong hydrogen-bond donor, while the carbonyl oxygen of the formyl group is a hydrogen-bond acceptor. This allows for the formation of robust intermolecular hydrogen bonds, leading to the assembly of molecules into chains, tapes, or sheets.
In addition to hydrogen bonding, the two phenyl rings of the biphenyl unit provide extensive surfaces for π-π stacking interactions. These interactions, which arise from the electrostatic attraction between electron-rich and electron-poor regions of aromatic rings, further stabilize the supramolecular assembly. rsc.org The interplay between hydrogen bonding and π-π stacking can lead to the formation of well-defined, ordered crystalline structures. rsc.org The self-assembly of related biphenyl derivatives on surfaces has been studied, demonstrating their capacity to form highly ordered monolayers. frontiersin.orgnih.gov The specific arrangement in the solid state will be a result of a delicate balance between these competing, non-covalent forces. nih.gov
Formation of Helical, Ladder, or Layered Structures
The specific geometry of this compound and its derivatives can be exploited to construct more complex supramolecular architectures such as helices, ladders, or layers. acs.orgrsc.org The formation of such structures is often directed by the coordination of Schiff base derivatives with metal ions.
For example, the reaction with metal ions can lead to the formation of coordination polymers. acs.org Depending on the coordination preference of the metal and the geometry of the ligand, these polymers can extend in one, two, or three dimensions. One-dimensional coordination polymers can arrange into ladder-like structures through inter-chain interactions like π-π stacking. rsc.org The introduction of chirality, for instance by using a chiral amine to form the Schiff base, can lead to the formation of helical structures. Two-dimensional layered networks are also common, often built from the connection of metal nodes by the bridging organic ligands, with the layers being held together by weaker van der Waals forces or hydrogen bonds. acs.orgrsc.org The biphenyl unit's ability to rotate along the central C-C bond provides conformational flexibility that can be crucial in accessing these diverse and complex architectures. acs.org
Host-Guest Chemistry and Molecular Recognition Phenomena
There is currently no scientific literature available that investigates the host-guest chemistry or molecular recognition capabilities of this compound. In theory, the phenolic hydroxyl group and the formyl group could participate in hydrogen bonding interactions, and the biphenyl core could engage in hydrophobic and π-π stacking interactions, which are fundamental to molecular recognition. However, without experimental or computational studies, the affinity, selectivity, and specific guest-binding properties of this compound remain undetermined.
Chemosensors and Fluorescent Probes for Specific Analyte Detection
No studies have been published on the use of this compound as a chemosensor or fluorescent probe. The development of such sensors would typically involve the modification of the formyl group to introduce a signaling unit and a receptor for a specific analyte.
Design Principles for Selective Ion Recognition (e.g., F-, Cu2+)
While there is no specific research on this compound for ion recognition, the design of sensors for ions like fluoride (B91410) (F-) or copper (Cu2+) often involves Schiff base derivatives of formylphenols. For fluoride detection, a receptor containing a silicon or boron moiety that can be cleaved by fluoride is often incorporated. For copper ion detection, ligands that can coordinate with Cu2+, such as those containing nitrogen or sulfur atoms, are typically integrated into the molecular structure. The synthesis of such a derivative from this compound has not been reported.
Mechanisms of Fluorescence Quenching or Enhancement
The potential for this compound or its derivatives to act as fluorescent sensors would depend on the incorporation of a fluorophore and a recognition site. The mechanisms of fluorescence change upon analyte binding could theoretically include photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET). However, without any synthesized and tested derivatives, any discussion of these mechanisms in the context of this specific compound is purely hypothetical.
Development of Ratiometric and Turn-On Probes
The development of ratiometric or turn-on fluorescent probes based on this compound has not been documented. Such probes offer advantages in terms of sensitivity and reliability. Their creation would necessitate significant synthetic modification of the parent molecule to install appropriate fluorophores and binding sites, followed by extensive photophysical characterization, none of which has been reported in the scientific literature.
Organocatalysis and Metal-Free Catalysis
There are no published reports on the investigation of this compound as an organocatalyst.
Investigation of this compound as a Bifunctional Catalyst
The structure of this compound contains both a Lewis basic formyl group and a Brønsted acidic phenol (B47542) group, which suggests the potential for bifunctional catalysis. Such catalysts can activate both the nucleophile and the electrophile in a reaction, leading to enhanced reactivity and stereoselectivity. While the concept of bifunctional catalysis using similar phenolic aldehydes is established, no research has been conducted to explore this potential for this compound specifically.
Applications in Asymmetric Organocatalysis via Imine Formation
The presence of a formyl group ortho to a phenolic hydroxyl group in this compound makes it an ideal candidate for applications in asymmetric organocatalysis, primarily through the formation of Schiff bases (imines). The condensation reaction between the aldehyde functionality of this compound and a chiral primary amine can readily form a chiral Schiff base. researchgate.netresearchgate.net These Schiff bases are valuable as ligands for metal catalysts or as organocatalysts themselves in a variety of asymmetric transformations.
The general reaction for the formation of a Schiff base from this compound is depicted below:
Figure 1: Formation of a Schiff base from this compound and a primary amine.
The resulting imine, when derived from a chiral amine, can act as a stereodirecting catalyst. The proximity of the phenolic hydroxyl group can play a crucial role in the catalytic cycle, potentially participating in hydrogen bonding interactions with the substrate or a co-catalyst, thereby enhancing enantioselectivity. The methylphenyl group can also influence the steric environment around the catalytic center, which is a key factor in achieving high levels of asymmetric induction.
Potential Asymmetric Reactions Catalyzed by Derivatives of this compound:
| Catalytic Reaction | Role of this compound Derivative | Potential Outcome |
| Asymmetric Aldol Reactions | Forms a chiral imine that can activate the substrate. | Enantioselective synthesis of β-hydroxy carbonyl compounds. |
| Asymmetric Michael Additions | The derived chiral Schiff base can act as a phase-transfer catalyst or a Brønsted base. | Stereocontrolled formation of carbon-carbon bonds. |
| Asymmetric Strecker Reactions | The imine intermediate can be attacked by a nucleophile in a stereoselective manner. | Enantioselective synthesis of α-amino acids. |
While specific research on the application of this compound in these reactions is not extensively documented, the structural analogy to well-established salicylaldehyde-based catalysts suggests a high potential for success in this field.
Precursors for Advanced Materials Science
The unique combination of functional groups and the rigid, aromatic core of this compound makes it a promising precursor for a range of advanced materials with tailored properties.
Monomers for Polymeric Materials with Tunable Properties
This compound can be utilized as a monomer in the synthesis of various polymeric materials. The phenolic hydroxyl group allows for its incorporation into polyesters and polyethers, while the formyl group can be used for post-polymerization modification or to form polymers through reactions like polycondensation.
For instance, it can react with other monomers, such as diamines, to form polyimines, or it can be a precursor to a divinyl-functionalized monomer for radical polymerization. mdpi.com The properties of the resulting polymers can be tuned by the choice of co-monomers and the polymerization method. The biphenyl-like structure would be expected to impart rigidity and thermal stability to the polymer backbone, while the methyl group can influence solubility and processability.
Potential Polymer Types from this compound:
| Polymer Type | Polymerization Reaction | Potential Properties |
| Poly(Schiff base)s | Polycondensation with diamines | High thermal stability, potential for metal coordination, and electronic conductivity. |
| Phenolic Resins | Condensation with formaldehyde (B43269) or other aldehydes | Thermosetting properties, high-temperature resistance, and chemical inertness. |
| Polyesters | Esterification with dicarboxylic acids | Good mechanical strength and thermal stability. |
The functionalization of the phenolic hydroxyl or the formyl group prior to polymerization can further expand the range of accessible polymer structures and properties, opening avenues for materials with specific optical, electronic, or mechanical characteristics.
Building Blocks for Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them suitable for applications in gas storage, catalysis, and sensing. researchgate.netunt.edunih.gov The synthesis of COFs relies on the use of rigid molecular building blocks with specific geometries that can be connected through strong covalent bonds. researchgate.net
This compound, with its defined structure and reactive formyl group, is a potential candidate as a building block for the construction of COFs. It can be used in conjunction with multitopic amines, such as triamines or tetraamines, to form imine-linked COFs through solvothermal or mechanochemical synthesis methods. chemistryviews.org
Potential COF Architectures with this compound:
| Co-monomer Symmetry | Resulting COF Topology | Potential Pore Geometry |
| C2 (linear diamine) | 1D or layered structures | Slit-shaped pores |
| C3 (triangular triamine) | 2D hexagonal framework | Hexagonal pores |
| C4 (square tetraamine) | 2D tetragonal framework | Square pores |
The ability to design COFs with specific pore environments makes this compound a valuable, albeit underexplored, component for the bottom-up synthesis of these advanced materials.
Photosensitive Materials and Optoelectronic Applications
Aromatic compounds with extended π-conjugation, such as this compound, often exhibit interesting photophysical properties. The biphenyl core, along with the formyl and phenol substituents, creates a conjugated system that can absorb and emit light. These properties can be exploited in the design of photosensitive materials and for optoelectronic applications.
Derivatives of this compound, particularly those where the formyl group has been reacted to form an imine or a vinylene linkage with other conjugated moieties, could lead to molecules with tailored absorption and emission spectra. The phenolic hydroxyl group offers a site for attaching other functional groups to fine-tune the electronic properties.
Potential Optoelectronic Applications of this compound Derivatives:
| Application | Required Property | Role of the Compound |
| Organic Light-Emitting Diodes (OLEDs) | Efficient luminescence | As an emissive material or a host in the emissive layer. |
| Organic Photovoltaics (OPVs) | Strong light absorption in the solar spectrum | As a component of the donor or acceptor material. |
| Photosensors | Change in optical or electronic properties upon light exposure | As the active material that responds to specific wavelengths of light. |
Further research into the synthesis and characterization of derivatives of this compound is necessary to fully realize their potential in the field of photosensitive materials and optoelectronics. The inherent structural features, however, mark it as a promising platform for the development of new functional organic materials.
Future Research Directions and Emerging Opportunities for 2 Formyl 5 4 Methylphenyl Phenol
Exploration of Bio-inspired and Sustainable Synthesis Routes
The synthesis of functionalized phenols is undergoing a paradigm shift towards greener and more sustainable methodologies. rsc.orgrsc.org Traditional synthesis routes often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. rsc.org Future research on 2-Formyl-5-(4-methylphenyl)phenol will likely prioritize the development of eco-friendly synthetic pathways.
Bio-inspired synthesis, which mimics nature's enzymatic processes, offers a promising avenue. The use of biocatalysts could enable the selective formylation and phenylation of precursors under mild conditions. Another key area is the adoption of green chemistry principles. For instance, methods like the ipso-hydroxylation of arylboronic acids using benign oxidants like hydrogen peroxide in green solvents such as ethanol (B145695) represent a significant step forward. rsc.orgrsc.org Such protocols are not only efficient, yielding highly substituted phenols in excellent yields without the need for chromatographic purification, but are also scalable. rsc.orgrsc.org The ability to combine these reactions in one-pot sequences with other transformations, such as bromination or palladium-catalyzed cross-coupling, could provide a versatile and atom-economical route to this compound and its derivatives. rsc.orgacs.org
| Synthesis Approach | Traditional Methods | Sustainable/Bio-inspired Methods |
| Reagents | Often require stoichiometric amounts of harsh Lewis acids, toxic reagents. rsc.orgacs.org | Utilize catalytic amounts of less toxic reagents (e.g., H₂O₂, HBr), biocatalysts. rsc.orgrsc.org |
| Solvents | Often rely on petroleum-based, non-renewable solvents. | Emphasize the use of green solvents like ethanol or water. rsc.orgmdpi.com |
| Conditions | Frequently involve drastic and unsafe reaction conditions. rsc.orgacs.org | Typically proceed under mild, ambient conditions. rsc.orgchemistryviews.org |
| Efficiency | May involve multiple steps with complex purification. | Can be designed as one-pot, tandem reactions with high atom economy and yield. rsc.orgrsc.org |
| Waste | Generate significant amounts of chemical waste. | Minimize waste generation, aligning with circular economy principles. researchgate.netmdpi.com |
Development of Novel High-Performance Functional Materials
Phenolic compounds are fundamental building blocks for a wide array of functional materials, including polymers, resins, and specialty chemicals. nih.govresearchgate.net The distinct structural features of this compound make it an attractive candidate for the development of novel high-performance materials. The phenolic hydroxyl group provides a site for polymerization, similar to how phenol (B47542) is used in the production of phenolic resins. researchgate.net Furthermore, the formyl group offers a reactive handle for post-polymerization modification or for creating unique polymer architectures through specific condensation reactions.
The biphenyl-like structure could impart enhanced thermal stability and mechanical strength to resulting polymers. Potential applications could include the creation of fire-resistant foams, advanced composites reinforced with natural fibers, and specialty adhesives. nih.gov Research could focus on synthesizing polyesters, polyethers, or Schiff base polymers derived from this compound, and subsequently characterizing their thermal, mechanical, and photophysical properties. The ability to tailor the properties of these materials by introducing different functional groups onto the aromatic rings opens up a vast design space for materials scientists.
| Potential Material Type | Key Functional Group Utilized | Potential Applications |
| Phenolic Resins | Phenolic -OH | Adhesives, coatings, fire-resistant materials. researchgate.net |
| Schiff Base Polymers | Formyl (-CHO) group | Chemsensors, catalysts, liquid crystals. |
| Polyesters/Polyethers | Phenolic -OH | High-performance plastics, engineering thermoplastics. |
| Functionalized Textiles | Phenolic -OH, Formyl (-CHO) | Antimicrobial fabrics, UV-protective textiles. mdpi.com |
| Organic-Inorganic Hybrids | Both -OH and -CHO | Advanced coatings, electronic materials. |
Integration into Advanced Analytical Systems and Devices
The development of sensitive and selective analytical systems is crucial for environmental monitoring, clinical diagnostics, and quality control. Phenolic compounds are known to be electrochemically active and can participate in specific molecular recognition events, making them valuable components in sensors. researchgate.net The this compound molecule possesses features that are highly advantageous for such applications.
The formyl group is particularly useful as it can readily react with amines to form Schiff bases. This reaction can be exploited to develop colorimetric or fluorescent chemosensors. For example, by reacting the compound with a specific analyte-binding moiety containing an amine, a sensor could be designed to detect metal ions, anions, or biologically important molecules. A change in color or fluorescence upon binding would signal the presence of the target analyte. Furthermore, the phenolic hydroxyl group can be used to immobilize the molecule onto the surface of electrodes or other transducer materials, facilitating the development of electrochemical sensors or biosensors. The compound could also serve as a building block for creating more complex sensor systems, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) with tailored recognition properties.
Theoretical Predictions Guiding Experimental Research on Novel Derivatives
In modern chemical research, computational chemistry serves as a powerful tool to predict the properties of novel compounds, thereby guiding experimental efforts and saving significant resources. mdpi.com Theoretical studies, particularly those employing Density Functional Theory (DFT), can provide deep insights into the structure-property relationships of molecules like this compound. researchgate.netresearchgate.net
Future research will likely involve extensive computational modeling to predict the properties of various derivatives of the parent compound. By systematically modifying the substituents on the aromatic rings, it is possible to calculate key parameters such as bond dissociation enthalpies (BDEs), proton affinities (PAs), and electronic properties. researchgate.net These calculations can help in designing derivatives with enhanced antioxidant activity, specific nonlinear optical (NLO) properties, or improved reactivity for polymerization. For instance, theoretical models can predict how different electron-donating or electron-withdrawing groups would affect the molecule's absorption and emission spectra, guiding the design of new fluorescent probes. researchgate.net Such in silico screening allows researchers to prioritize the synthesis of the most promising candidates for specific applications.
| Computational Method | Predicted Property | Relevance to Research |
| Density Functional Theory (DFT) | Optimal geometries, bond dissociation enthalpies (BDEs), proton affinities (PAs). mdpi.comresearchgate.net | Predicts antioxidant potential and reactivity. |
| Ab initio Molecular Dynamics (MD) | Rotational freedom, intermolecular interactions (e.g., hydrogen bonding). researchgate.net | Understands behavior in condensed phases and material assemblies. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation between molecular descriptors and biological activity/toxicity. researchgate.net | Guides the design of derivatives with specific biological functions. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra. | Aids in the development of fluorescent probes and optical materials. |
Collaborative and Interdisciplinary Research Frontiers
The full potential of this compound will only be realized through concerted efforts that cross traditional scientific boundaries. The journey from designing sustainable synthetic routes to developing and implementing novel materials and devices necessitates a highly collaborative and interdisciplinary approach.
Synthetic organic chemists are needed to develop efficient and green methods for producing the compound and its derivatives. chemistryviews.orgmdpi.com Materials scientists and polymer chemists will be crucial for transforming these molecules into high-performance materials and characterizing their properties. nih.gov Collaboration with computational chemists will enable the rational design of new derivatives with targeted functionalities, as guided by theoretical predictions. researchgate.netrsc.org Furthermore, if the biological activities of these new compounds are to be explored, partnerships with biologists, pharmacologists, and toxicologists will be essential. nih.gov The integration of this compound into analytical devices will require the expertise of analytical chemists and engineers. mdpi.com Such interdisciplinary synergy is the key to accelerating innovation and translating fundamental research into practical applications that can address challenges in medicine, materials science, and environmental sustainability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Formyl-5-(4-methylphenyl)phenol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via formylation of 5-(4-methylphenyl)phenol using standard Vilsmeier-Haack conditions (POCl₃/DMF). Reaction optimization should focus on temperature control (typically 0–5°C for regioselectivity) and stoichiometric ratios to minimize side products like over-oxidized derivatives. Post-reaction quenching with ice-water followed by column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for purification .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Confirm the aldehyde proton resonance at δ 9.8–10.2 ppm and aromatic protons consistent with para-substitution (e.g., doublets for 4-methylphenyl group at δ 7.2–7.4 ppm).
- IR : Look for characteristic C=O stretch at ~1680 cm⁻¹ and phenolic O-H stretch at ~3200 cm⁻¹.
- HRMS : Validate molecular ion [M+H]⁺ matching the theoretical mass (C₁₄H₁₂O₂: 212.0837). Cross-referencing with literature data for analogous formylphenols ensures accuracy .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Methodological Answer : Use a combination of liquid-liquid extraction (e.g., dichloromethane/water) to remove polar impurities, followed by gradient elution column chromatography (silica gel, 5–20% ethyl acetate in hexane). Recrystallization from ethanol/water (1:3 v/v) can enhance purity, monitored by TLC (Rf ~0.4 in hexane/ethyl acetate 7:3) .
Advanced Research Questions
Q. How can SHELXL be utilized to resolve crystallographic data discrepancies in this compound, particularly for disordered aldehyde groups?
- Methodological Answer : SHELXL’s restraints (e.g., DFIX, ISOR) can model disorder in the formyl group. Refinement cycles should include anisotropic displacement parameters for non-H atoms and hydrogen placement via riding models. Validate using R-factor convergence (<5% difference) and residual electron density maps .
Q. What strategies address contradictions in biological activity data for analogs of this compound, such as variable enzyme inhibition potency?
- Methodological Answer : Perform dose-response assays (e.g., IC₅₀ determination) under standardized conditions (pH, temperature, co-solvent controls). Use molecular docking (AutoDock Vina) to correlate substituent effects (e.g., 4-methyl vs. 4-fluoro) with binding affinity. Cross-validate with SPR or ITC for thermodynamic profiling .
Q. How can computational modeling predict the nonlinear optical (NLO) properties of this compound derivatives?
- Methodological Answer : Employ DFT calculations (B3LYP/6-311++G**) to compute hyperpolarizability (β) and dipole moments. Compare with experimental data from electric-field-induced second-harmonic generation (EFISHG). Substituent effects (e.g., electron-donating methyl vs. electron-withdrawing formyl) should be analyzed to optimize NLO response .
Q. What experimental approaches validate the role of this compound as a ligand in metal-organic frameworks (MOFs)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
